2-amino-4-[4-(dimethylamino)phenyl]-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features and potential pharmacological properties, making it a valuable subject of study for researchers.
Preparation Methods
The synthesis of 2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often utilize similar multicomponent reactions, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino and cyano groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic uses, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a building block for complex organic synthesis.
Mechanism of Action
The mechanism of action of 2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.
4-(dimethylamino)phenyl isocyanate: This compound is used as a building block in organic synthesis and has similar reactivity patterns
The uniqueness of 2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3OS |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-amino-4-[4-(dimethylamino)phenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C20H17N3OS/c1-23(2)13-9-7-12(8-10-13)17-15(11-21)20(22)24-18-14-5-3-4-6-16(14)25-19(17)18/h3-10,17H,22H2,1-2H3 |
InChI Key |
FYLKDLWGTPJDAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
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